5-Methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol
Description
The compound 5-Methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol features a phenol core substituted with a methoxy group at position 5 and a 1,2-oxazole ring at position 2. The oxazole moiety is further substituted with a methyl group at position 3 and a phenyl group at position 3.
Properties
IUPAC Name |
5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-16(12-6-4-3-5-7-12)17(21-18-11)14-9-8-13(20-2)10-15(14)19/h3-10,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTFDPGSBZBOPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=CC=C2)C3=C(C=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol typically involves the formation of the oxazole ring followed by the introduction of the phenol and methoxy groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methyl-4-phenyl-1,2-oxazole with methoxyphenol in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
5-Methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the oxazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features, biological activities, and research findings for the target compound and its analogs:
Key Structural and Functional Insights
Oxazole vs. In contrast, the fully aromatic oxazole in the target compound may improve thermal stability, as seen in optoelectronic applications () .
Substituent Effects: Phenyl Groups: Present in both the target compound and 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole (), these groups facilitate π-π interactions, enhancing binding to aromatic residues in enzymes or receptors. Methoxy/Phenol Groups: The methoxy group in the target compound may reduce metabolic oxidation compared to unsubstituted phenols, while the hydroxyl group enables hydrogen bonding, as observed in Compound 2e’s interaction with falcipain-2 .
Heterocycle Variations :
Pharmacological Hypotheses for the Target Compound
- The phenyl and methyl groups may enhance blood-brain barrier penetration.
- Anti-Inflammatory Potential: Analogous to rac-[(5R)-3-phenyl-dihydrooxazole]acetic acid (), the target’s oxazole-phenol scaffold could interact with inflammatory mediators like COX or lipoxygenase.
Biological Activity
5-Methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the formation of the oxazole ring followed by the introduction of methoxy and phenolic groups. A common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-4-phenyl-1,2-oxazole with methoxyphenol in the presence of a catalyst can yield the desired compound .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in Table 1.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| S. aureus | 0.0048 |
| B. mycoides | 0.0048 |
| C. albicans | 0.039 |
These findings suggest a broad-spectrum antimicrobial potential, making it a candidate for further development as an antibiotic .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. The mechanism involves interaction with specific molecular targets within cancer cells, potentially leading to apoptosis (programmed cell death). Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines .
The biological activity of this compound is attributed to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The phenolic hydroxyl group can form hydrogen bonds with enzymes and receptors, while the oxazole moiety may participate in π-stacking interactions with nucleic acids .
4. Case Studies
Several studies have highlighted the compound's potential:
- Antimicrobial Efficacy : A study evaluated various derivatives of oxazole compounds, including 5-Methoxy derivatives, against common pathogens such as E. coli and S. aureus, showing promising results in inhibiting bacterial growth .
- Cancer Cell Line Studies : Research conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant reduction in cell viability compared to control groups .
5. Comparison with Similar Compounds
When compared to structurally similar compounds, such as 5-Ethoxy derivatives or other methoxy-substituted phenols, this compound exhibits unique properties due to its specific substitution pattern which enhances its biological activity .
| Compound | Activity |
|---|---|
| 5-Methoxy Derivative | Antimicrobial & Anticancer |
| 5-Ethoxy Derivative | Moderate Antimicrobial |
| Other Methoxy Phenols | Variable Activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
